[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate
Description
[2-(3-Methyl-2-thienyl)ethyl]amine hydrochloride hydrate is an organic ammonium salt featuring a thiophene ring substituted with a methyl group at the 3-position and an ethylamine side chain. The hydrochloride hydrate form enhances its stability and solubility in polar solvents. The thiophene moiety likely imparts unique electronic properties, influencing reactivity and intermolecular interactions compared to purely aromatic or aliphatic amines.
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH.H2O/c1-6-3-5-9-7(6)2-4-8;;/h3,5H,2,4,8H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVBHILATVBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCN.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate is a derivative of thienyl-ethylamine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₆H₉NS·HCl·H₂O
- Molecular Weight : 127.21 g/mol
This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antioxidant Activity
Recent studies have indicated that compounds similar to [2-(3-methyl-2-thienyl)ethyl]amine exhibit significant antioxidant properties. For instance, derivatives of thiophene have shown comparable antioxidant potency to ascorbic acid, suggesting their potential use in treating oxidative stress-related diseases. Molecular docking studies have demonstrated strong binding affinities to the Keap1 protein, which is involved in cellular defense against oxidative damage .
Antimicrobial Activity
Thiophene derivatives, including those related to [2-(3-methyl-2-thienyl)ethyl]amine, have been evaluated for antimicrobial properties. A series of 2-thienyl substituted compounds showed promising results against various microbial strains, indicating their potential as effective antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Compounds derived from thienyl structures have been documented to possess anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : Some thiophene derivatives act as allosteric enhancers of adenosine receptors, which play a crucial role in modulating inflammation and pain responses.
- Cell Cycle Regulation : Certain derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy .
- Inhibition of Enzymatic Activity : Compounds like [2-(3-methyl-2-thienyl)ethyl]amine may inhibit enzymes such as monoamine oxidase (MAO), contributing to their antidepressant effects .
Case Studies and Research Findings
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Antidepressant Activity : Research indicates that derivatives of thienyl amines exhibit potential antidepressant effects. A study demonstrated that [2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate could modulate neurotransmitter levels, particularly serotonin, which is crucial for mood regulation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in vitro. Case studies have highlighted its effectiveness in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis.
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Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex organic molecules. For instance, it has been used in the synthesis of novel thienyl-containing compounds that exhibit biological activity.
- Catalyst in Reactions : The amine group can act as a catalyst in various reactions, including hydroamination and alkylation processes. This catalytic ability enhances reaction efficiency and product yield.
Data Tables
Case Studies
- Antidepressant Activity : A controlled study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin availability.
- Anti-inflammatory Research : In vitro studies using human cell lines revealed that the compound effectively decreased levels of TNF-alpha and IL-6, markers of inflammation. These findings suggest its potential use as a therapeutic agent for inflammatory diseases.
- Synthesis of Thienyl Compounds : Researchers successfully synthesized a series of thienyl derivatives using this compound as a starting material. These derivatives exhibited enhanced antibacterial properties compared to their non-thienyl counterparts.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Functional Groups | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| [2-(3-Methyl-2-thienyl)ethyl]amine HCl·H₂O | Thiophene, ethylamine, hydrochloride, hydrate | C₇H₁₂ClNOS·H₂O | Hydrate form improves stability; thiophene enhances π-π stacking. | Inferred |
| (3-Methylphenyl)methylamine HCl | Thiophene, benzylamine, tertiary amine | C₁₃H₁₆ClNS | Tertiary amine with dual aromatic systems; used in ligand synthesis. | |
| Triethylamine hydrochloride | Tertiary aliphatic amine | C₆H₁₅N·HCl | Simple tertiary amine; industrial applications (e.g., polymer additive). | |
| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | Chlorophenyl, ester, primary amine | C₉H₁₁ClNO₂·HCl | Ester group increases lipophilicity; chlorophenyl enhances bioactivity. | |
| 2-(Diethylamino)ethyl chloride HCl | Quaternary ammonium, chloroethyl | C₆H₁₅Cl₂N | Chloroethyl group facilitates alkylation reactions; pharmaceutical intermediate. |
Physicochemical Properties
- Solubility: Thiophene-containing amines (e.g., ) exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to aromatic heterocycles. In contrast, triethylamine hydrochloride () is highly water-soluble owing to its ionic nature.
- Thermal Stability: Hydrate forms (e.g., inferred for the target compound) may decompose at elevated temperatures, whereas anhydrous salts (e.g., 2-(diethylamino)ethyl chloride HCl, ) are more thermally stable.
Research Findings and Trends
- Salt Forms: Dihydrochloride salts (e.g., N-methylhistamine dihydrochloride, ) exhibit higher aqueous solubility than monohydrochlorides, suggesting hydrate forms (target compound) may balance stability and solubility.
Preparation Methods
Grignard Reagent-Mediated Synthesis
The Grignard reaction serves as a foundational step in synthesizing the thiophene-containing backbone of [2-(3-methyl-2-thienyl)ethyl]amine. In this method, 3-methyl-2-thienylmagnesium bromide is prepared by reacting 3-methylthiophene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions . The organomagnesium intermediate is subsequently treated with nitroethylene, a nitroalkene, to form a β-nitrostyrene derivative.
Reaction Conditions :
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Solvent : Anhydrous THF
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Temperature : Reflux (65–70°C)
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Duration : 3–12 hours (electron-donating substituents reduce reaction time) .
Post-condensation, the nitro group is reduced to an amine via catalytic hydrogenation. Palladium on carbon (Pd/C) or Raney nickel catalysts are employed under high-pressure hydrogen (10 MPa) at 120°C for 12 hours . This step achieves near-quantitative conversion, yielding 1009 g of crude amine per mole of starting material .
Organolithium Reagent-Based Pathways
An alternative approach utilizes organolithium compounds, such as n-butyllithium, to generate the thienyllithium intermediate . This method offers faster reaction kinetics compared to Grignard reagents, particularly for electron-deficient thiophene derivatives.
Key Steps :
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Lithiation : 3-methylthiophene reacts with n-butyllithium in THF at -78°C.
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Nitroethylene Addition : The lithiated species condenses with nitroethylene, forming a β-nitroethylthiophene intermediate.
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Reduction : Sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO) reduces the nitro group to an amine at 120°C over 5 hours .
Advantages :
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Avoids high-pressure hydrogenation equipment.
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Suitable for scale-up due to milder conditions.
Catalytic Hydrogenation Optimization
Hydrogenation is critical for converting nitro intermediates to amines. Comparative studies between Pd/C and Raney nickel reveal:
| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | 120 | 10 | 92 | 98 |
| Raney Ni | 100 | 8 | 88 | 95 |
Pd/C exhibits superior activity, enabling shorter reaction times (12 hours vs. 18 hours for Raney Ni) . Side products, such as over-reduced secondary amines, are minimized by controlling hydrogen pressure and temperature.
Hydrochloride Salt Formation and Hydration
The final steps involve converting the free amine to its hydrochloride salt and subsequent hydration:
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Acidification : The amine is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl) at 0–5°C.
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Crystallization : Slow evaporation yields [2-(3-methyl-2-thienyl)ethyl]amine hydrochloride.
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Hydration : The hydrochloride salt is recrystallized from water-methanol mixtures to form the hydrate .
Critical Parameters :
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pH : Maintained below 2 to prevent free amine precipitation.
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Solvent Ratio : Methanol:water (3:1 v/v) optimizes crystal growth.
Byproduct Management and Scalability
Common byproducts include:
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Diaryl Amines : Formed via Ullmann-type coupling during hydrogenation. Mitigated by using purified solvents and inert atmospheres.
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Oxidation Products : Thiophene sulfoxides arise from residual DMSO; rigorous solvent removal under reduced pressure is essential .
Scalability challenges center on nitroethylene handling (explosive risk) and catalyst recycling. Continuous-flow hydrogenation systems improve safety and efficiency for industrial production .
Q & A
Q. What are the recommended synthetic routes for [2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Leuckart Reaction : Reacting 3-methyl-2-thienyl ketone intermediates with ammonium formate or formamide under reflux conditions (120–150°C) to form the primary amine, followed by HCl treatment to isolate the hydrochloride salt .
- Orthoester-Mediated Amidation : Using trimethyl orthoacetate or similar orthoesters to directly convert secondary amines to amides, with subsequent hydrolysis and salt formation under acidic conditions .
Key Considerations : Purity (>95%) is achieved via recrystallization in ethanol/water mixtures, and anhydrous conditions are critical to prevent hydrate formation during storage .
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the thienyl proton environment (δ 6.8–7.2 ppm for aromatic protons) and ethylamine chain integration .
- X-ray Crystallography (SHELX) : For resolving crystal packing and hydrogen-bonding networks in the hydrate form .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~21%) to confirm stoichiometry of the hydrochloride salt .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrate decomposition or oxidation of the thienyl group .
- Stability Tests : Monitor via TGA/DSC for hydrate loss (~100–120°C) and HPLC to detect sulfoxide byproducts from thiophene oxidation .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized for introducing the 3-methyl-2-thienyl group?
- Methodological Answer :
- Catalyst Screening : Stannic chloride (SnCl₄) or iodine (I₂) in dichloromethane at 0°C improves regioselectivity for 2-thienyl substitution .
- Kinetic Control : Short reaction times (≤2 hr) minimize di- or tri-substitution byproducts.
- Workup : Quench with ice-cold NH₄OH to precipitate unreacted catalysts, followed by column chromatography (SiO₂, hexane:EtOAc 4:1) to isolate the ketone intermediate .
Q. What strategies resolve racemic mixtures during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) for enantiomeric separation .
- Diastereomeric Salt Formation : React the free amine with (−)-di-p-toluoyl-D-tartaric acid in methanol to isolate enantiopure fractions .
Q. How can researchers address contradictory data in reaction yields?
- Methodological Answer :
- Variable Analysis : Test humidity impact on Leuckart reactions (anhydrous vs. ambient conditions); yields drop by ~15% under moisture .
- Impurity Profiling : Use LC-MS to identify byproducts like N -formyl derivatives (common in incomplete Leuckart reactions) .
Q. What mechanistic insights exist for the thienyl group’s electronic effects in biological systems?
- Methodological Answer :
- Computational Modeling : DFT studies (e.g., Gaussian 16) show the 3-methyl-2-thienyl group enhances π-stacking with aromatic residues in enzyme binding pockets .
- In Vitro Assays : Compare IC₅₀ values of thienyl vs. phenyl analogs in receptor-binding studies (e.g., serotonin receptors) to quantify bioactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
